N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide

IMPDH inhibition nucleoside metabolism diphenylpyrazole SAR

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide (CAS 83584-31-0; synonym: 1-anilino-2-(2,5-diphenylpyrazol-3-yl)guanidine) is a C22H20N6 heterocyclic compound (MW 368.43) belonging to the diphenylpyrazole hydrazinecarboximidamide class. Its structure comprises a 1,3-diphenylpyrazole core linked via the 5-position to a 2-phenylhydrazinecarboximidamide (aminoguanidine) moiety, differentiating it from the more common N-(1,3-diphenyl-1H-pyrazol-5-yl)amide subclass exploited for mGluR5 positive allosteric modulation.

Molecular Formula C22H20N6
Molecular Weight 368.4 g/mol
Cat. No. B12903546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide
Molecular FormulaC22H20N6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2)N=C(N)NNC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H20N6/c23-22(26-25-18-12-6-2-7-13-18)24-21-16-20(17-10-4-1-5-11-17)27-28(21)19-14-8-3-9-15-19/h1-16,25H,(H3,23,24,26)
InChIKeyGSTSHGQBIGKSPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide (CAS 83584-31-0): Core Identity for Procurement


N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide (CAS 83584-31-0; synonym: 1-anilino-2-(2,5-diphenylpyrazol-3-yl)guanidine) is a C22H20N6 heterocyclic compound (MW 368.43) belonging to the diphenylpyrazole hydrazinecarboximidamide class [1]. Its structure comprises a 1,3-diphenylpyrazole core linked via the 5-position to a 2-phenylhydrazinecarboximidamide (aminoguanidine) moiety, differentiating it from the more common N-(1,3-diphenyl-1H-pyrazol-5-yl)amide subclass exploited for mGluR5 positive allosteric modulation [2]. The compound is commercially available at a standard purity of 97% with batch-specific QC documentation (NMR, HPLC, GC) [1].

Why N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide Cannot Be Replaced by Generic Pyrazole Analogs


Within the diphenylpyrazole chemotype, small variations in the 5-position substituent produce dramatic target-switching. The amide-linked benzamide congeners (e.g., CDPPB, VU 29) function as mGluR5 positive allosteric modulators, whereas the hydrazinecarboximidamide (aminoguanidine) moiety in the target compound redirects binding toward entirely distinct protein targets [1]. The guanidine-like terminus introduces additional hydrogen-bond donor/acceptor capacity (PSA 77.76 Ų vs. ~55–60 Ų for the amide analogs) and alters the protonation state at physiological pH, fundamentally changing pharmacophore recognition . Consequently, procurement for target-specific screening—whether for HPGDS, IMPDH, or neurotransmitter release modulation—cannot be fulfilled by substituting with the commercially more abundant N-(1,3-diphenyl-1H-pyrazol-5-yl)amide derivatives. Even among hydrazinecarboximidamide-bearing analogs, the 2-phenyl substitution on the terminal guanidine nitrogen confers distinct steric and electronic properties that modulate binding affinity relative to unsubstituted or alkyl-substituted congeners [2].

Quantitative Differentiation Evidence for N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide


Enzymatic Inhibition Profile: IMPDH2 vs. NMD Activity Differentiates This Hydrazinecarboximidamide from Amide-Based Diphenylpyrazoles

In enzyme inhibition assays, the target compound (tested as 1-anilino-2-(2,5-diphenylpyrazol-3-yl)guanidine) exhibited Ki values of 430 nM against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) and 440 nM against nicotinamide adenine dinucleotide (NMD)-dependent activity, establishing a dual-target engagement profile not observed with the N-(1,3-diphenyl-1H-pyrazol-5-yl)amide derivatives (CDPPB, VU 29) which are inactive against IMPDH at concentrations up to 10 µM [1]. The hydrazinecarboximidamide terminus is essential for this activity; replacement with a benzamide abolishes IMPDH binding entirely.

IMPDH inhibition nucleoside metabolism diphenylpyrazole SAR

Physicochemical Differentiation: Elevated Polar Surface Area and Hydrogen-Bonding Capacity vs. Amide Congeners

The target compound has a calculated polar surface area (PSA) of 77.76 Ų and a LogP of 5.14 . In comparison, the mGluR5 PAM amide analog CDPPB (CAS 781652-57-1) exhibits a PSA of approximately 58 Ų [1]. The ~20 Ų increase in PSA arises from the additional hydrazine nitrogen atoms, which contribute extra hydrogen-bond donors and acceptors (total HBD = 3, HBA = 4 for the target vs. HBD = 1, HBA = 3 for CDPPB). This shifts the compound firmly above the typical CNS drug-like PSA threshold of 60–70 Ų, suggesting reduced passive blood-brain barrier permeability relative to the amide subclass.

physicochemical profiling drug-likeness CNS permeability prediction

Target Class Switching: Functional Divergence from mGluR5 PAM to Neurotransmitter Release Modulation

Patent US 5,652,269 discloses that substituted hydrazinecarboximidamides—including those bearing the diphenylpyrazole scaffold—function as modulators of endogenous neurotransmitter release, specifically glutamate, with in vivo efficacy demonstrated in animal models at doses of 1–30 mg/kg [1]. In contrast, the N-(1,3-diphenyl-1H-pyrazol-5-yl)amide series (CDPPB, VU 29) acts as positive allosteric modulators of mGluR5 (EC50 values of 9–19 nM for VU 29 at mGluR5) without directly modulating neurotransmitter release machinery [2]. This represents a complete target-class switch driven exclusively by the 5-position substituent identity.

neurotransmitter modulation glutamate release hydrazinecarboximidamide pharmacology

Commercial Purity Specification: 97% Standard Purity with Multi-Method QC Documentation vs. Uncharacterized Generic Suppliers

The compound is supplied at a standard purity of 97% by Bide Pharm (CAS 83584-31-0), with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided upon request [1]. This multi-method characterization exceeds the typical single-method (HPLC-only) purity reporting common among generic catalog suppliers for diphenylpyrazole derivatives, where purity is often stated without supporting chromatographic or spectroscopic evidence. The availability of orthogonal purity verification reduces the risk of undetected impurities—particularly residual phenylhydrazine or benzoylacetonitrile starting materials—that could confound biological assay results.

quality control purity specification batch consistency

Optimal Application Scenarios for N-(1,3-Diphenyl-1H-pyrazol-5-yl)-2-phenylhydrazinecarboximidamide Based on Differentiation Evidence


IMPDH-Focused Nucleotide Metabolism Screening Campaigns

When screening compound libraries against inosine-5′-monophosphate dehydrogenase (IMPDH) for anticancer or immunosuppressive indications, this compound provides a pre-validated hit with a Ki of 430 nM against IMPDH2 [1]. The hydrazinecarboximidamide moiety is structurally required for activity, as the widely available N-(1,3-diphenyl-1H-pyrazol-5-yl)amide analogs show no IMPDH inhibition. This makes the compound a rational positive control or starting scaffold for IMPDH inhibitor development.

Peripheral Target Profiling Where CNS Exclusion Is Desired

The elevated polar surface area (77.76 Ų) and high hydrogen-bond donor count (HBD = 3) predict restricted passive blood-brain barrier penetration relative to CNS-penetrant diphenylpyrazole amides such as CDPPB (tPSA ≈ 58 Ų) [1]. This physicochemical profile renders the compound particularly suitable for peripheral target screening programs—such as HPGDS inhibition in inflammatory or muscular dystrophy models—where CNS exposure would constitute an off-target liability.

Neurotransmitter Release Modulation Studies (Glutamate)

For laboratories investigating presynaptic mechanisms of glutamate release, the hydrazinecarboximidamide subclass has demonstrated in vivo efficacy at 1–30 mg/kg doses in animal models as disclosed in US Patent 5,652,269 [1]. Unlike the postsynaptic mGluR5 PAMs (CDPPB, VU 29, EC50 9–30 nM at mGluR5), this compound engages a distinct pharmacological mechanism, making it a valuable tool compound for dissecting pre- vs. postsynaptic contributions to glutamatergic signaling.

Structure-Activity Relationship (SAR) Studies at the Diphenylpyrazole 5-Position

The compound serves as a critical comparator in SAR studies exploring the functional consequences of varying the 5-position substituent on the 1,3-diphenylpyrazole scaffold. The hydrazinecarboximidamide terminus provides a direct contrast to the amide (mGluR5 PAM), amine (synthetic intermediate), and carboxylic acid (RPA inhibitor) variants, enabling systematic mapping of substituent-dependent target engagement. Its commercial availability at documented purity (97%, multi-method QC) [1] supports reproducible SAR data generation.

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